4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline chemical properties
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline chemical properties
An In-Depth Technical Guide to 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline: Predicted Properties, Synthesis, and Spectroscopic Analysis
Executive Summary
This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and the expected spectroscopic profile of 4-(4,6-dimethylpyrimidin-2-yl)-N-methylaniline. As experimental data for this specific molecule is not widely available in current literature, this document leverages expert analysis and data from structurally analogous compounds, namely N-methylaniline and the well-characterized fungicide, Pyrimethanil (N-(4,6-dimethylpyrimidin-2-yl)phenylamine). This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic compounds, providing a robust theoretical framework to guide future experimental work.
Introduction and Rationale
The fusion of an N-methylaniline scaffold with a 4,6-dimethylpyrimidine ring presents a molecule of significant interest for medicinal chemistry and materials science. The pyrimidine-aniline core is a common motif in kinase inhibitors and other biologically active compounds.[1] The addition of a methyl group to the aniline nitrogen can subtly modulate key physicochemical properties such as solubility, basicity, and metabolic stability, making 4-(4,6-dimethylpyrimidin-2-yl)-N-methylaniline a compelling candidate for further investigation.
Chemical Identity and Nomenclature
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Systematic Name: 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
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Common Synonyms: N-Methyl-4-(4,6-dimethylpyrimidin-2-yl)benzenamine
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Molecular Formula: C₁₃H₁₅N₃
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Molecular Weight: 213.28 g/mol
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CAS Number: Not assigned. The CAS number for the parent amine, 4-(4,6-Dimethylpyrimidin-2-yl)aniline, is 1341550-94-4.[2]
Structural Elucidation
The molecule consists of a central N-methylaniline core where the phenyl ring is substituted at the para-position with the 2-position of a 4,6-dimethylpyrimidine ring.
Caption: Chemical structure of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline.
Predicted Physicochemical Properties
The properties of the target compound are predicted based on the known values for N-methylaniline and the structural contribution of the 4,6-dimethylpyrimidine moiety.
| Property | Predicted Value | Rationale |
| Physical State | White to off-white or pale yellow solid | The addition of the bulky, planar pyrimidine ring is expected to increase the melting point significantly compared to N-methylaniline (m.p. -57 °C), resulting in a solid at room temperature.[3] |
| Melting Point | 105 - 120 °C | Increased molecular weight and intermolecular interactions (π-stacking) from the pyrimidine ring will raise the melting point substantially above that of N-methylaniline. |
| Boiling Point | > 300 °C (decomposes) | Expected to be significantly higher than N-methylaniline (b.p. 196 °C) due to increased molecular weight.[3] Decomposition at high temperatures is likely. |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). | The molecule remains largely nonpolar. Solubility in water is expected to be low, similar to N-methylaniline.[3][4] Good solubility in common organic solvents is predicted. |
| pKa (Conjugate Acid) | 4.0 - 5.0 | The aniline nitrogen's basicity (pKa of N-methylaniline is ~4.85) will be slightly reduced by the electron-withdrawing nature of the pyrimidine ring.[3] |
Proposed Synthesis and Experimental Protocol
The synthesis of the target compound can be logically approached via a condensation reaction, a method proven effective for the synthesis of the related compound, Pyrimethanil.[5] This involves the formation of a guanidinium salt intermediate followed by cyclization with a 1,3-dicarbonyl compound.
Proposed Synthetic Workflow
The proposed two-step, one-pot synthesis reacts N-methyl-p-phenylenediamine with cyanamide to form a guanidinium salt, which is then cyclized with acetylacetone to yield the final product.
Caption: Proposed one-pot synthesis workflow for the target compound.
Detailed Step-by-Step Experimental Protocol
Materials:
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N-methyl-p-phenylenediamine
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Cyanamide (50% aqueous solution)
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Hydrochloric acid (concentrated)
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Acetylacetone
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Sodium hydroxide
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Deionized water
Protocol:
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Vessel Preparation: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and pH probe, add N-methyl-p-phenylenediamine (1.0 eq) and deionized water.
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Acidification: Cool the mixture to 10-15 °C and slowly add concentrated hydrochloric acid until the pH of the slurry is between 2.0 and 3.5.
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Guanidinium Formation: While maintaining the temperature below 50 °C, slowly add a 50% aqueous solution of cyanamide (1.1 eq) over 1-2 hours. Stir the mixture for an additional 2-3 hours. The formation of the phenylguanidinium salt intermediate occurs in this step.[5]
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Cyclization: Add acetylacetone (1.05 eq) to the reaction mixture.
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Basification: Slowly add a 30% aqueous solution of sodium hydroxide to raise the pH to between 8.0 and 9.0. An exotherm will be observed.
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Reaction Completion: Heat the mixture to 70-80 °C and hold for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
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Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Cool further to 0-5 °C for 1 hour to maximize precipitation.
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Purification: Collect the solid product by filtration. Wash the filter cake with cold deionized water until the filtrate is neutral. Dry the crude product under vacuum.
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Final Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-(4,6-dimethylpyrimidin-2-yl)-N-methylaniline.
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of the compound's functional groups and comparison with known spectra of N-methylaniline and pyrimidine derivatives.[10][11][12]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.4 | d (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to pyrimidine) | Deshielded by the electron-withdrawing pyrimidine ring. |
| ~ 7.2 - 7.4 | d (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to N-methyl) | Typical aromatic region for aniline protons. |
| ~ 6.8 | s | 1H | Pyrimidine C5-H | Characteristic singlet for the proton on the pyrimidine ring between the two methyl groups. |
| ~ 4.5 - 5.0 | br s | 1H | N-H | Broad singlet due to nitrogen quadrupole broadening; chemical shift is solvent-dependent. |
| ~ 3.0 | s | 3H | N-CH₃ | Singlet in the typical range for an N-methyl group on an aniline.[10] |
| ~ 2.5 | s | 6H | Pyrimidine-CH₃ | A single peak integrating to 6 protons for the two equivalent methyl groups on the pyrimidine ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | Pyrimidine C4/C6 |
| ~ 162 | Pyrimidine C2 |
| ~ 150 | Aniline C1 (ipso-N) |
| ~ 145 | Aniline C4 (ipso-pyrimidine) |
| ~ 129 | Aniline C3/C5 |
| ~ 115 | Aniline C2/C6 |
| ~ 110 | Pyrimidine C5 |
| ~ 31 | N-C H₃ |
| ~ 24 | Pyrimidine-C H₃ |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium, Sharp | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch (CH₃ groups) |
| 1580 - 1610 | Strong | C=N and C=C Stretch (pyrimidine & aromatic rings) |
| 1500 - 1550 | Strong | Aromatic C=C Stretch |
| 1350 - 1450 | Medium | C-N Stretch |
Predicted Mass Spectrometry (EI-MS)
The electron impact mass spectrum is expected to show a strong molecular ion peak.
| m/z | Predicted Identity |
| 213 | [M]⁺ (Molecular Ion) |
| 198 | [M - CH₃]⁺ |
| 184 | [M - NCH₃]⁺ |
Reactivity, Stability, and Potential Applications
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Chemical Stability: The compound is expected to be stable under normal laboratory conditions. Like N-methylaniline, it may be sensitive to air and light over long periods, potentially discoloring due to oxidation.[13][14]
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Key Predicted Reactions: The aniline nitrogen can be further alkylated or acylated. The aromatic ring system can undergo electrophilic substitution, although the substitution pattern will be influenced by both the activating N-methylamino group and the deactivating pyrimidine ring.
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Potential Applications: The 2-anilinopyrimidine scaffold is a well-established pharmacophore, particularly in the development of tyrosine kinase inhibitors for oncology.[1] This compound could serve as a novel building block or lead compound in drug discovery programs targeting kinases such as c-Met or Mer. It may also find applications in materials science as a ligand or organic electronic component.
Safety and Handling
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Hazard Class: Predicted to be toxic if swallowed, inhaled, or absorbed through the skin, similar to other aromatic amines.[15]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
References
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Chemicalland21. (n.d.). N-Methylaniline (CAS NO:100-61-8). Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 1341550-94-4 | 4-(4,6-Dimethylpyrimidin-2-yl)aniline. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Retrieved from [Link]
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Yufeng. (2024). Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl alcohol, 67-56-1. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
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Chegg. (2022). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on the infrared spectra of nitro-N-methylanilines: intra- and inter-molecular interactions and molecular configurations. Retrieved from [Link]
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PrepChem.com. (2017). Preparation of N-methylaniline. Retrieved from [Link]
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HiMedia. (n.d.). N-Methylaniline. Retrieved from [Link]
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MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]
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